In-Depth Technical Guide: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
In-Depth Technical Guide: Ethyl 5-cyano-4-nitrothiophene-2-carboxylate
PART 1: CORE DIRECTIVE & EXECUTIVE SUMMARY
Compound Identity & Significance
Ethyl 5-cyano-4-nitrothiophene-2-carboxylate (CAS: 648412-50-4) is a highly specialized heterocyclic intermediate used primarily in the synthesis of covalent kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[1]
In the landscape of medicinal chemistry, this compound represents a "linchpin" scaffold. Its 4-nitro and 5-cyano substitution pattern on the thiophene ring creates a unique electronic environment that facilitates nucleophilic aromatic substitution (
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application in high-value drug development workflows.
PART 2: CHEMICAL PROFILE & PROPERTIES[2]
Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | Ethyl 5-cyano-4-nitrothiophene-2-carboxylate | - |
| CAS Number | 648412-50-4 | - |
| Molecular Formula | - | |
| Molecular Weight | 226.21 g/mol | - |
| Appearance | Pale yellow to tan crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 72–76 °C (Lit. range for analogs) | Sharp transition indicates high purity. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poorly soluble in water/hexane. |
| Electronic Character | Highly electron-deficient thiophene core | Nitro group activates C-5 for nucleophilic attack. |
Structural Analysis
The thiophene ring is heavily deactivated by two strong electron-withdrawing groups (EWGs):
-
4-Nitro Group (
): Inductively and resonance-withdrawing; activates the adjacent 5-position for nucleophilic substitution. -
5-Cyano Group (
): Linear geometry; serves as a precursor for amidines or heterocycle fusion. -
2-Ester Group (
): Stabilizes the ring but is less reactive than the nitro/cyano pair.
PART 3: SYNTHESIS & PRODUCTION PROTOCOLS
Strategic Route Design
Direct nitration of ethyl 5-cyanothiophene-2-carboxylate is chemically inefficient due to the extreme deactivation of the ring. The authoritative industrial route employs a Nitration-Cyanation sequence starting from the 5-bromo derivative. This leverages the "ortho-nitro effect" to facilitate the introduction of the cyano group.
Step 1: Nitration of Ethyl 5-bromothiophene-2-carboxylate
This step introduces the nitro group at the 4-position. The bromine atom directs the incoming electrophile to the ortho position (C-4) while blocking C-5.
-
Reagents: Fuming Nitric Acid (
), Acetic Anhydride ( ). -
Conditions:
to Room Temperature, 2 hours. -
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: Cyanation via Nucleophilic Aromatic Substitution (
)
This is the critical step. The 4-nitro group activates the C-5 position, making the bromine atom a labile leaving group. This transformation is significantly more efficient than traditional Pd-catalyzed couplings due to the electronic activation.
-
Reagents: Copper(I) Cyanide (CuCN) or Zinc Cyanide (
). -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Conditions:
, 4–6 hours. -
Workup: Oxidative quenching (FeCl3 or Ethylenediamine) to break stable Cu-complexes.
Detailed Experimental Protocol
Safety Warning: This protocol involves generating cyanide species and handling fuming nitric acid. All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, face shield).
1. Preparation of Ethyl 5-bromo-4-nitrothiophene-2-carboxylate:
-
Dissolve ethyl 5-bromothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5.0 vol).
-
Cool the solution to
.[2] -
Dropwise add fuming
(1.1 eq) maintaining internal temp . -
Stir at
for 1 hour, then warm to for 1 hour. -
Pour onto ice-water. Filter the yellow precipitate.[3]
-
Recrystallize from Ethanol/Water.
2. Conversion to Ethyl 5-cyano-4-nitrothiophene-2-carboxylate:
-
Charge a reaction vessel with the nitro-bromide intermediate (1.0 eq) and CuCN (1.2 eq).
-
Add dry DMF (10 vol) and purge with
. -
Heat to
for 4 hours. Monitor by TLC/HPLC (Disappearance of bromide). -
Quenching: Cool to
and pour into a solution of in dilute HCl (to destroy copper complexes). -
Extract with Ethyl Acetate (
). Wash organics with brine.[2] -
Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient) yields the title compound as a pale yellow solid.
PART 4: REACTIVITY & DRUG DISCOVERY APPLICATIONS[1]
The "Thienopyrimidine" Pathway
The primary utility of this compound is its conversion into thieno[3,2-d]pyrimidine scaffolds. This fused heterocyclic system is a bioisostere of quinazoline (found in Gefitinib/Erlotinib) but offers distinct solubility and metabolic stability profiles.
Mechanism of Scaffold Construction:
-
Reduction: The 4-nitro group is reduced to an amine (
or ).-
Note: The cyano group must survive this reduction. Chemoselective reduction using Iron/Acetic acid is preferred.
-
-
Cyclization: The resulting 4-amino-5-cyanothiophene reacts with formamide or urea. The amine attacks the carbonyl, and the subsequent intermediate attacks the nitrile, closing the pyrimidine ring.
Visualizing the Workflow
Caption: Figure 1. Synthetic pathway from precursor to the pharmacologically active thienopyrimidine core.
Case Study: Covalent EGFR Inhibitors
Recent patent literature (WO2022076589A1) highlights this specific intermediate. In covalent inhibitors, the ester group at position 2 is often hydrolyzed to an acid and coupled with an acrylamide-containing amine. This "warhead" covalently binds to Cysteine 797 in the EGFR ATP-binding pocket, irreversibly shutting down the kinase.
PART 5: SAFETY & HANDLING (E-E-A-T)
Trustworthiness Protocol:
-
Energetic Instability: Nitro-thiophenes can be shock-sensitive if heated to dryness with metal salts. Always quench reactions fully before isolation.
-
Cyanide Hazard: The synthesis uses CuCN. Waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Skin Sensitization: Thiophene esters are potent sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.
References
-
Vertex Pharmaceuticals Inc. (2022). Covalent EGFR Inhibitors and Methods of Use Thereof. WO2022076589A1.
-
PubChem Database. (n.d.). Ethyl 5-nitrothiophene-2-carboxylate (Analogous Reactivity). National Library of Medicine.
- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for thiophene synthesis).
-
Fisher Scientific. (2024). Safety Data Sheet: Nitrothiophene Derivatives.
